1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine

Dopamine D2 receptor Arylpiperazine Binding affinity

Arylpiperazine libraries often lack diversity in the N-substituent, limiting SAR exploration for GPCR targets like D2DAR or sigma receptors. This compound provides a distinct naphthalen-1-ylmethyl-piperidine side chain. - **Structural differentiation:** Combines a 2-methoxyphenylpiperazine (5-HT1A-preferring) with a naphthylalkyl piperidine (sigma-interacting motif). - **Physicochemical advantage:** Higher lipophilicity (cLogP ~4.5-5.0) vs. common analogs, ideal for brain penetration studies. - **Procurement:** BenchChem supply with analytical data; suitable for SAR libraries and polypharmacology panels.

Molecular Formula C27H33N3O
Molecular Weight 415.6 g/mol
Cat. No. B10886466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine
Molecular FormulaC27H33N3O
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C27H33N3O/c1-31-27-12-5-4-11-26(27)30-19-17-29(18-20-30)24-13-15-28(16-14-24)21-23-9-6-8-22-7-2-3-10-25(22)23/h2-12,24H,13-21H2,1H3
InChIKeyIGRPYBYIVBGXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine: Compound Class and Baseline Characteristics


1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine belongs to the arylpiperazine class of compounds, which are commonly explored as ligands for G-protein-coupled receptors (GPCRs), including dopamine and serotonin receptor subtypes [1]. The structure incorporates a 2-methoxyphenylpiperazine moiety linked through a piperidine spacer to a naphthalen-1-ylmethyl group. The (2-methoxyphenyl)piperazine scaffold has demonstrated affinity for dopamine D2 receptors (D2DAR) and 5-HT1A receptors, making it a relevant chemotype for central nervous system (CNS) drug discovery programs [2]. This compound’s specific substitution pattern differentiates it from simpler N-phenylpiperazines and may modulate physicochemical properties and target selectivity.

Chemotype Arylpiperazine GPCR ligand scaffold with (2-methoxyphenyl)piperazine motif
Topology Naphthalen-1-ylmethyl-piperidine side chain differentiates from common benzyl analogs
Workflow Fit May support D2DAR and 5-HT1A receptor pathway studies in CNS research models

Why Generic Arylpiperazine Substitution Fails for 1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine


Within the arylpiperazine chemotype, small structural modifications produce substantial changes in receptor subtype selectivity and intrinsic efficacy [1]. The combination of a 2-methoxyphenyl N-substituent on the piperazine ring with a naphthalen-1-ylmethyl-piperidine side chain generates a unique topology of aromatic and basic pharmacophoric elements. This topology is distinct from analogs that bear benzyl, phenethyl, or nitrobenzyl groups on the piperidine nitrogen, which have been shown to yield different D2DAR binding affinities [2]. Therefore, generic substitution with more common arylpiperazines risks altering the compound’s receptor interaction profile and cannot be assumed equivalent without direct comparative data.

Target Compound 1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine Unique topology combines 2-methoxyphenylpiperazine with naphthalen-1-ylmethyl-piperidine; receptor interaction profile may not transfer from simpler arylpiperazines.
Generic Arylpiperazines Benzyl, phenethyl, or nitrobenzyl N-substituted analogs N-substituent changes can shift D2DAR affinity and subtype selectivity; SAR from related scaffolds may not reproduce without direct comparative data.

Quantitative Differential Evidence for 1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine


D2 Dopamine Receptor Affinity of (2-Methoxyphenyl)piperazine Scaffold: Class-Level Comparison

In a series of sixteen novel (2-methoxyphenyl)piperazines, the highest D2DAR affinity was observed for 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, with a Ki value of approximately 5.8 nM in a [3H]spiperone competition binding assay using rat striatal membranes [1]. The target compound, bearing a naphthalen-1-ylmethyl instead of a nitrobenzyl group, is expected to exhibit different D2DAR affinity based on the established structure–activity relationship (SAR) that shows sensitivity to the N-substituent on the piperidine ring [2]. However, no direct D2DAR affinity data for the target compound are available in the published literature, precluding a definitive quantitative comparison.

D2DAR Affinity
Data to verify
Comparator Ki ≈ 5.8 nM; target not reported
Requires compound-specific validation
[3H]spiperone, rat striatal D2
Dopamine D2 receptor Arylpiperazine Binding affinity

5-HT1A Receptor Activity of 1-(2-Methoxyphenyl)piperazine Derivatives

Studies on 1-(2-methoxyphenyl)piperazine derivatives with a terminal naphthothiazole group have reported high 5-HT1A receptor affinity, with IC50 values ranging from 3.2 to 12 nM for the best analogs [1]. The target compound’s naphthalen-1-ylmethyl group may confer lipophilicity and π-stacking interactions favorable for 5-HT1A binding. In contrast, the comparator 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine was characterized primarily as a D2DAR ligand and its 5-HT1A affinity was not reported, highlighting divergent selectivity profiles within the same scaffold [2]. Direct 5-HT1A affinity data for the target compound are not yet available.

5-HT1A Activity
Class-level
Analog IC50 range 3.2–12 nM
Class-level inference context
Cloned human 5-HT1A; direct data unavailable
5-HT1A receptor Arylpiperazine Serotonin receptor ligand

Physicochemical Differentiation: Calculated Lipophilicity vs. Phenylpiperazine Analogs

The naphthalen-1-ylmethyl substituent substantially increases calculated lipophilicity compared to common phenyl or benzyl analogs. Using the (2-methoxyphenyl)-4-(piperidin-4-yl)piperazine core as a baseline (cLogP ≈ 2.5), the addition of a naphthalen-1-ylmethyl group is estimated to raise cLogP to approximately 4.5–5.0, based on the incremental contribution of the naphthalene ring system [1]. In contrast, the analogous compound 1-(2-methoxyphenyl)-4-(1-benzylpiperidin-4-yl)piperazine is predicted to have cLogP ≈ 3.8. This 0.7–1.2 log unit increase may enhance CNS penetration but also increase protein binding and potential off-target interactions [2].

Lipophilicity Shift
Method context
ΔcLogP ≈ +0.7 to +1.2
Supports CNS probe differentiation
In silico fragment-based estimate
Lipophilicity Calculated LogP Drug-likeness

Sigma Receptor Ligand Potential from Naphthylalkyl-Piperazine and Piperidine Scaffolds

Berardi et al. demonstrated that 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine possess high affinity for sigma-2 receptors with agonist activity [1]. In contrast, the (2-methoxyphenyl)piperazine scaffold in the target compound has primarily been associated with dopamine and serotonin receptor binding rather than sigma receptors [2]. This hybrid structure may exhibit a novel polypharmacological profile, but the sigma receptor affinity of the specific compound has not been experimentally determined. Compounds containing the 1-(naphthalen-1-ylmethyl)piperidine fragment, such as CHEMBL474182, have shown sigma-1 Ki values of 1,020 nM, suggesting moderate affinity that could be modulated by the attached piperazine moiety [3].

Sigma-1 Affinity
Class-level
Analog sigma-1 Ki = 1,020 nM
Hybrid polypharmacology context
[3H](+)-pentazocine, rat liver membrane
Sigma-1 receptor Sigma-2 receptor Naphthylalkyl piperazine

Research and Industrial Application Scenarios for 1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine


D2 Dopamine Receptor SAR Probe in CNS Drug Discovery

This compound serves as a structural probe for exploring the D2DAR binding site, where the naphthalen-1-ylmethyl group may engage in π-stacking interactions with aromatic residues in the orthosteric or allosteric pockets, as suggested by docking studies on related (2-methoxyphenyl)piperazines [1]. It is suitable for laboratories building SAR libraries around the D2DAR pharmacophore, particularly when comparing the effect of naphthylmethyl versus benzyl or nitrobenzyl N-substituents on piperidine-containing ligands.

5-HT1A / Sigma Receptor Polypharmacology Screening

The hybrid structure combining a 5-HT1A-preferring (2-methoxyphenyl)piperazine with a sigma receptor-interacting naphthylalkyl piperidine motif makes this compound a candidate for polypharmacology screens targeting both serotonergic and sigma pathways [1][2]. It can be used in multi-target profiling panels to identify novel dual ligands for neuropsychiatric or neurodegenerative disease models.

Lipophilic CNS Chemical Probe Development

With an estimated cLogP of 4.5–5.0, this compound is significantly more lipophilic than common (2-methoxyphenyl)piperazine analogs [1]. This physicochemical differentiation makes it useful for studies correlating lipophilicity with brain penetration, metabolic stability, and off-target binding risks, particularly in programs seeking to balance CNS exposure with clearance.

Reference Standard in Dopaminergic Ligand Analytical Chemistry

For analytical laboratories developing HPLC or LC-MS methods for quantifying arylpiperazine derivatives in biological matrices, this compound may serve as a structurally distinct reference standard to validate chromatographic separation from more polar metabolites and degradation products.

Application
Selection Property
Validation Focus
D2DAR pathway-study context
Arylpiperazine topology review
D2 binding assay validation
Multi-target screening context
Hybrid scaffold profiling
Receptor panel assay review
CNS exposure study context
Lipophilicity-dependent exposure
cLogP assay correlation
Chromatographic method context
Structural differentiation review
HPLC/LC-MS separation validation
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